Tacrine

Description

Historical Context and Pioneering Role in Neurodegenerative Disease Research

First synthesized in 1949 by Adrien Albert at the University of Sydney, tacrine (B349632), chemically known as 9-amino-1,2,3,4-tetrahydroacridine, was initially investigated for various pharmacological applications. nih.govwikipedia.org Its early uses included acting as an analeptic agent to induce arousal in patients who had been treated with morphine and to potentiate the effects of muscle relaxants. nih.govnih.gov The pivotal moment in this compound's history came with the discovery of its potent inhibitory effects on the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

This discovery aligned with the "cholinergic hypothesis" of Alzheimer's disease, which posited that cognitive decline in patients was linked to a deficiency in the neurotransmitter acetylcholine (B1216132). drugbank.comncats.io By inhibiting the enzymes that break down acetylcholine, this compound could increase its levels in the cerebral cortex and hippocampus, thereby enhancing cholinergic function. drugbank.comncats.iopatsnap.com This mechanism of action led to its development as a potential treatment for Alzheimer's.

In 1993, marketed under the trade name Cognex, this compound became the first drug to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of mild to moderate dementia associated with Alzheimer's disease. nih.govwikipedia.orgpharmafocuseurope.com This was a landmark event, offering the first therapeutic option for patients and validating the cholinergic system as a viable target in neurodegenerative disease research. taylorandfrancis.comresearchgate.net However, its clinical application was ultimately limited due to concerns about liver toxicity, which led to its discontinuation in the United States in 2013. nih.govpharmafocuseurope.com

Table 1: Key Historical Milestones of this compound

| Year | Milestone | Significance in Neurological Research |

|---|---|---|

| 1949 | This compound first synthesized by Adrien Albert. wikipedia.org | Laid the foundation for future pharmacological investigation. |

| 1961 | Described as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov | Provided the scientific basis for its potential use in cholinergic-deficiency disorders. |

| 1993 | Approved by the U.S. FDA for the treatment of Alzheimer's disease under the name Cognex. nih.gov | Represented the first approved pharmacotherapy for Alzheimer's and a major validation of the cholinergic hypothesis. |

| 2013 | Discontinued in the United States market. nih.gov | Shifted the research focus towards developing safer and more effective alternatives. |

Evolution of Research Perspectives on this compound and its Derivatives

The clinical discontinuation of this compound did not end its story in neurological research; instead, it marked a significant evolution in perspective. taylorandfrancis.com Researchers recognized that despite its flaws, the fundamental structure of this compound was a potent and effective inhibitor of cholinesterases. researchgate.netnih.gov This led to the strategic use of the this compound molecule as a "scaffold" or "pharmacophore" for the design of new, potentially safer, and more effective drugs. researchgate.netnih.gov

The focus shifted to creating "multi-target-directed ligands" (MTDLs) or hybrids. nih.govnih.gov This approach involves combining the this compound scaffold with other pharmacologically active moieties to address the multifaceted nature of Alzheimer's disease, which involves more than just cholinergic deficits. mdpi.comnih.gov The goal of these hybrid molecules is often to enhance efficacy or improve safety profiles. nih.gov

Research has explored the development of numerous this compound derivatives and hybrids, including:

This compound-Donepezil Hybrids: These were synthesized to combine the properties of two known cholinesterase inhibitors, aiming for enhanced activity. nih.gov

This compound-Benzofuran Hybrids: These compounds showed potent inhibition of cholinesterases and also demonstrated the ability to inhibit the aggregation of β-amyloid plaques, another key pathological hallmark of Alzheimer's. nih.gov

This compound Hybrids with Antioxidants: Recognizing the role of oxidative stress in neurodegeneration, researchers have fused this compound with antioxidant molecules like those derived from caffeic acid or Trolox. nih.govmdpi.com

This compound-PBT2 Hybrids: Combining this compound with the 8-hydroxyquinoline (B1678124) derivative PBT2 aimed to create agents with both cholinesterase inhibitory and metal-chelating properties, addressing the dyshomeostasis of metal ions seen in Alzheimer's. nih.gov

This evolution signifies a move from a "one-target, one-disease" model to a more sophisticated multi-target approach, with the this compound structure serving as a foundational element. nih.gov

Table 2: Examples of this compound-Based Hybrids and Their Targeted Mechanisms

| Hybrid Class | Additional Pharmacophore | Targeted Pathological Process | Reference |

|---|---|---|---|

| This compound-Benzofuran | Benzofuran | Cholinesterase Inhibition, Aβ Aggregation Inhibition | nih.gov |

| This compound-Donepezil | Donepezil moiety | Dual Cholinesterase Inhibition | nih.gov |

| This compound-Antioxidant | Caffeic Acid, Trolox | Cholinesterase Inhibition, Oxidative Stress | mdpi.com |

Rationale for Continued Academic Inquiry despite Clinical Discontinuation

Despite its withdrawal from clinical practice, this compound hydrochloride monohydrate remains a subject of intense academic inquiry for several compelling reasons. taylorandfrancis.commdpi.com Its value now lies not in its direct therapeutic application, but in its utility as a research tool and a building block for future therapies. researchgate.netresearchgate.net

One of the primary reasons for continued study is this compound's well-established role as a versatile chemical scaffold. researchgate.netnih.gov Its simple structure, low molecular weight, and high potency for cholinesterase inhibition make it an ideal starting point for designing novel MTDLs aimed at various aspects of Alzheimer's pathology, such as β-amyloid aggregation, oxidative stress, and neuroinflammation. nih.govnih.gov Scientists continue to modify the this compound structure in an effort to reduce its hepatotoxicity while preserving or enhancing its therapeutic activities. taylorandfrancis.comnih.gov

Furthermore, this compound possesses a broader pharmacological profile than just cholinesterase inhibition. Research has shown that it can also:

Block monoamine oxidase activity. nih.govnih.gov

Inhibit the neuronal uptake of serotonin (B10506) and dopamine (B1211576). nih.govnih.gov

Block certain potassium ion channels. nih.gov

Interact with muscarinic acetylcholine receptors. nih.gov

Act as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov

This polypharmacology makes this compound a valuable probe for exploring the complex and interconnected pathways of neurodegenerative diseases. nih.gov

Finally, this compound and its derivatives are being developed as radiotracers for diagnostic purposes. mdpi.com Labeled with radionuclides, these molecules can be used in imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to study the cholinergic system and diagnose Alzheimer's disease at earlier stages. mdpi.com The ability of the this compound structure to cross the blood-brain barrier is a significant advantage in this context. mdpi.com

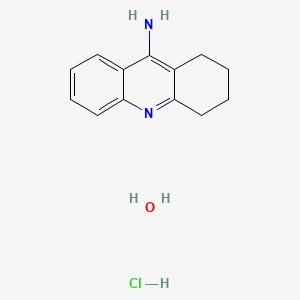

Structure

2D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJREFDVOIBQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1684-40-8 (hydrochloride) | |

| Record name | Tacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037272 | |

| Record name | Tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-01 g/L | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

321-64-2, 206658-92-6 | |

| Record name | Tacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VX7YNB537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183.5 °C | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Tacrine Hydrochloride Monohydrate at the Molecular and Cellular Level

Cholinesterase Inhibition Dynamics

Tacrine (B349632) is recognized as a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govdrugbank.com By impeding the action of these enzymes, this compound effectively increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. patsnap.compatsnap.com

This compound's interaction with acetylcholinesterase (AChE) is characterized by a reversible and mixed-inhibition model. nih.govdrugbank.com This means that this compound can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Kinetic studies have demonstrated that as this compound concentration increases, there is a corresponding increase in the Michaelis-Menten constant (Km) and a decrease in the maximum velocity (Vmax) of the enzymatic reaction. nih.govdrugbank.com This dual effect is indicative of a mixed inhibitor, which combines features of both competitive and non-competitive inhibition.

The inhibitory potency of this compound against AChE is significant, with reported IC50 values in the nanomolar range. For instance, studies have shown an IC50 value of approximately 31 nM for AChE from snake venom. nih.govdrugbank.com The inhibition constant (Ki), which reflects the affinity of the inhibitor for the free enzyme, has been determined to be around 13 nM for venom AChE. nih.govdrugbank.com

This compound also effectively inhibits butyrylcholinesterase (BChE), another key enzyme in acetylcholine metabolism. nih.gov Similar to its action on AChE, this compound's inhibition of BChE is concentration-dependent and follows a mixed-inhibition pattern. nih.govdrugbank.com Research has indicated that this compound is a more potent inhibitor of BChE than of AChE. nih.gov

The IC50 value for human serum BChE has been calculated to be approximately 25.6 nM, with a Ki value of 12 nM. nih.govdrugbank.com This demonstrates a high affinity of this compound for BChE. Some novel melatonin-tacrine heterodimers have shown even greater selectivity for BChE, being 4- to 256-fold more active toward BChE than AChE, while still maintaining potent AChE inhibitory activity. nih.gov

Inhibitory Parameters of this compound on Cholinesterases

| Enzyme | Source | IC50 (nM) | Ki (nM) | Inhibition Type |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Snake Venom | 31 | 13 | Mixed |

| Butyrylcholinesterase (BChE) | Human Serum | 25.6 | 12 | Mixed |

The inhibitory mechanism of this compound involves a dual binding site interaction within the cholinesterase enzyme. nih.gov this compound-based dual binding site inhibitors have been developed, featuring a this compound unit that interacts with the catalytic active site (CAS) of the enzyme and another moiety that binds to the peripheral anionic site (PAS). nih.gov This simultaneous binding at both sites contributes to the potent and selective inhibition of human AChE. nih.gov Some hybrid molecules of this compound with other compounds, such as Huperzine A, have also been designed to exploit this dual binding mode. nih.gov

Beyond Cholinesterase Inhibition: Elucidation of Multitarget Mechanisms

Studies have revealed that this compound can modulate various neurotransmitter systems beyond the cholinergic pathway. nih.gov It has been shown to inhibit the reuptake of catecholamines and serotonin (B10506) and may also inhibit monoamine oxidase (MAO). nih.gov

A comprehensive analysis of this compound's effects on neurotransmitter systems in different brain regions demonstrated a significant impact on the metabolism of norepinephrine (B1679862) and dopamine (B1211576). acs.org Specifically, this compound treatment led to increased norepinephrine turnover throughout the brain and decreased levels of 3-methoxytyramine, a marker for dopamine release, in the striatum. acs.org Furthermore, this compound has been reported to interact with the GABAergic and nitrinergic pathways. nih.govnih.gov

Effects of this compound on Various Neurotransmitter Systems

| Neurotransmitter System | Effect of this compound | Observed Change |

|---|---|---|

| Norepinephrine | Increased Turnover | Higher levels of MOPEG (metabolite) |

| Dopamine | Decreased Release | Lower levels of 3-methoxytyramine (metabolite) |

| Serotonin | Inhibition of Reuptake | - |

| GABA | Interaction | - |

This compound also acts as a low-affinity, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. nih.govbiorxiv.org This interaction occurs within the ion channel of the receptor, in the same pocket where MK-801 binds. nih.gov While the direct antagonistic effect is observed at high concentrations that may not be clinically relevant, this compound can indirectly influence NMDA receptor-mediated currents. nih.gov This indirect effect is thought to occur via the activation of M1 muscarinic receptors, leading to the inhibition of Ca2+-activated potassium channels and subsequent prolonged NMDA receptor activation. nih.gov

The development of novel this compound derivatives has aimed to enhance the inhibitory potency towards NMDA receptors. nih.gov Some of these derivatives have shown IC50 values for NMDA receptor subtypes (GluN1/GluN2A and GluN1/GluN2B) in the micromolar range, indicating a potential for multi-target directed therapy. biorxiv.orgbioworld.com

Influence on Ion Channels (e.g., Potassium, Calcium)

Potassium (K+) Channels: Voltage-clamp experiments have demonstrated that this compound affects both Na+ and K+ currents, with a more significant reduction observed in Na+ currents compared to K+ currents. nih.gov Specifically, this compound has been shown to inhibit K+ channels preferentially in their closed state. nih.gov This action, along with a modified Na+ current inactivation, leads to a prolongation of the action potential. nih.gov One of the consequences of this impact on K+ channels may be an increased release of acetylcholine (ACh). nih.gov While some of this effect could be indirect, mediated through muscarinic M1 receptors, a direct action of this compound on K+ channels cannot be dismissed. nih.gov

Research on specific potassium channel subtypes has shown that this compound inhibits Kv4.2 channels, which mediate transient A-type potassium currents (IK(A)), although with a lower potency compared to its derivatives like bis(7)-tacrine. nih.gov The mechanism for this inhibition appears to involve accelerating the inactivation of the potassium currents and suppressing their recovery. nih.gov

Calcium (Ca2+) Channels: this compound has been demonstrated to block neuronal calcium channels, particularly at higher concentrations. nih.gov Studies on cholinergic SN56 neuronal cell lines revealed that this compound attenuates the influx of calcium by blocking both L-type and N-type calcium channels. nih.gov This inhibitory action is independent of its acetylcholinesterase (AChE) inhibitory activity. nih.govstemcell.com By inhibiting L-type calcium channels, this compound effectively decreases the influx of calcium into mouse neurons. stemcell.com This modulation of calcium homeostasis is a significant aspect of its molecular activity. nih.govresearchgate.net

Inhibition of Monoamine Oxidase (MAO-A and MAO-B)

Beyond its cholinergic effects, this compound also interacts with the monoaminergic system by inhibiting both subtypes of monoamine oxidase, MAO-A and MAO-B. nih.gov This dual inhibitory action is considered a valuable attribute in the context of complex neurodegenerative diseases. nih.gov The development of this compound-homoisoflavonoid hybrids has highlighted this property, with many of these compounds showing potent inhibition against both cholinesterases and human MAO-B. nih.gov For instance, a specific hybrid compound demonstrated significant potency against MAO-B with an IC50 value of 0.401 μM. nih.gov

Modulation of Histamine (B1213489) N-methyltransferase

This compound has been identified as a potent inhibitor of histamine N-methyltransferase (HNMT), the enzyme responsible for metabolizing histamine in the brain. nih.govnih.govwikipedia.org This inhibition is concentration-dependent. nih.gov Studies comparing its effect on rat and human HNMT found that this compound was a more potent inhibitor of rat kidney HNMT than human HNMT. nih.gov Despite structural diversity among HNMT inhibitors, this compound occupies the histamine-binding site, blocking access to the enzyme's active site. nih.gov The this compound ring's nitrogen atom forms a hydrogen bond with the hydroxyl group of the amino acid Tyr147 within the enzyme. nih.gov This inhibition of HNMT may lead to an increase in histamine levels in the brain, potentially influencing cognitive processes, as a histaminergic deficit has been observed in Alzheimer's disease. nih.gov

| Target | Species/Source | IC50 Value (μM) | Reference |

|---|---|---|---|

| Rat Kidney HNMT | Rat | 0.29 | nih.gov |

| Human Kidney HNMT | Human | 0.46 | nih.gov |

| Recombinant Human Brain HNMT | Human | 0.70 | nih.gov |

| Kv4.2 Potassium Channels | - | 74 | nih.gov |

| MAO-B (Hybrid Compound 8b) | Human | 0.401 | nih.gov |

Cellular and Subcellular Mechanistic Insights

Impact on Acetylcholine Synthesis and Release

This compound's primary therapeutic effect is attributed to enhancing cholinergic function. ncats.iodrugbank.com While this is mainly achieved by inhibiting the breakdown of acetylcholine (ACh) by acetylcholinesterase, evidence suggests that this compound also has a more direct impact on the neurotransmitter's lifecycle. drugbank.compatsnap.commayoclinic.org Research has revealed that this compound can boost both the synthesis and the release of ACh. nih.gov This dual action—preventing degradation while also promoting synthesis and release—leads to a more significant accumulation of acetylcholine at cholinergic synapses and a prolonged neurotransmitter effect. nih.govncats.iodrugbank.com This elevation of ACh in critical brain regions like the cerebral cortex and hippocampus is central to its cognitive-enhancing effects. patsnap.com

Neuroprotective Pathways and Mechanisms

A significant aspect of this compound's mechanistic profile is its neuroprotective activity, which includes the ability to mitigate oxidative stress. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of antioxidant systems to neutralize them, is a key pathological feature in many neurodegenerative diseases. nih.gov The brain is particularly vulnerable to damage from free radicals. nih.gov

This compound has been shown to protect against cell damage induced by exogenous factors and to improve redox disequilibrium. nih.gov It is suggested that this compound can be a beneficial neuroprotective agent by reducing cell death caused by oxidative stress, complementing its AChE inhibitory functions. nih.gov The link between this compound-induced apoptosis (programmed cell death) and ROS generation has been explored, with findings indicating that inhibiting ROS can significantly suppress this compound-induced apoptosis, confirming a direct relationship. nih.gov Furthermore, the accumulation of certain metal ions like copper (Cu2+) and iron (Fe2+) can contribute to the production of ROS and increase oxidative stress; this compound derivatives have been designed in part to address this issue. nih.gov

Modulation of Neuroinflammation

Neuroinflammation is a critical factor in the progression of various central nervous system (CNS) disorders. nih.gov this compound has been shown to interact with the cholinergic and monoaminergic systems, both of which play a role in modulating inflammatory processes within the brain. nih.govnih.gov The cholinergic anti-inflammatory pathway, in particular, is a significant mechanism through which the nervous system regulates inflammation. While direct and extensive studies on this compound hydrochloride monohydrate's specific anti-inflammatory mechanisms are still emerging, its role as a cholinesterase inhibitor suggests a potential to enhance cholinergic signaling, which in turn can suppress the production of pro-inflammatory cytokines. nih.govnih.gov

Research into this compound derivatives has further illuminated the potential for this class of compounds to address neuroinflammation. For instance, hybrids of this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) have been developed to combine cholinesterase inhibition with direct anti-inflammatory action. nih.gov These hybrid molecules aim to target multiple facets of neurodegenerative disease pathology, including the inflammatory component. nih.gov

Influence on Endoplasmic Reticulum Stress and Apoptosis

The endoplasmic reticulum (ER) is a critical organelle for protein folding and trafficking. Disruption of its function leads to ER stress and can trigger the unfolded protein response (UPR), which, if prolonged or overwhelming, results in apoptosis (programmed cell death). nih.govresearchgate.net

Studies have shown that this compound can induce ER stress and subsequent apoptosis in neuronal cells. nih.gov This process is linked to its primary function as an acetylcholinesterase (AChE) inhibitor. This compound's interaction with AChE can disrupt the proper assembly and trafficking of the enzyme within the ER. nih.gov This leads to an accumulation of misfolded AChE, triggering the UPR. nih.govresearchgate.net When the ER stress becomes excessive, it can cooperate with mitochondria, leading to a loss of mitochondrial membrane potential and ultimately, apoptosis. nih.gov

Furthermore, this compound has been observed to influence the expression of genes related to apoptosis. For example, it can affect the expression of the pro-apoptotic Bcl-2 family of proteins. nih.gov Some this compound derivatives have demonstrated neuroprotective effects by inhibiting apoptosis induced by various stressors, including hydrogen peroxide and glutamate (B1630785). nih.gov

Regulation of Ca2+ Homeostasis

Calcium (Ca2+) is a ubiquitous second messenger that plays a crucial role in neuronal function, including neurotransmitter release, gene expression, and synaptic plasticity. Dysregulation of Ca2+ homeostasis is implicated in neuronal cell death and the pathology of neurodegenerative diseases. nih.gov

This compound has been shown to modulate intracellular calcium levels through various mechanisms. It can inhibit high-threshold voltage-gated calcium channels, specifically L-type and N-type channels, in neuronal cell lines. nih.govcaymanchem.com This inhibitory action is not a direct consequence of its AChE inhibitory activity. nih.gov By blocking these channels, this compound can attenuate the influx of calcium, which may be a valuable neuroprotective strategy. nih.gov

However, the effects of this compound on calcium homeostasis can be complex. Some studies have reported that this compound treatment can increase the vulnerability of mitochondria to calcium-induced mitochondrial permeability transition. nih.gov The table below summarizes key findings on the effects of this compound on Ca2+ homeostasis.

| Experimental System | Observation | Reference |

| Cholinergic SN56 neuronal cell lines | This compound attenuates the influx of calcium by blocking L-type and N-type calcium channels. | nih.gov |

| Male Crl:CD mice | This compound treatment significantly increased the mitochondria's vulnerability to calcium-induced mitochondrial permeability transition. | nih.gov |

Attenuation of Excitotoxicity (e.g., Glutamate-induced)

Excitotoxicity is a pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death. It is a common mechanism of neuronal injury in various neurological disorders.

This compound and its analogues have demonstrated the ability to antagonize glutamate-induced excitotoxicity. nih.gov This neuroprotective effect is, in part, attributed to the reduction of neuronal nitric oxide synthase activity. nih.gov By mitigating the downstream effects of excessive glutamate receptor activation, this compound can help protect neurons from damage. nih.gov

Effects on Protein Aggregation and Clearance

Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of amyloid-β (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. nih.gov this compound and its derivatives have been investigated for their ability to interfere with this process.

This compound itself has shown some capacity to inhibit Aβ aggregation. nih.gov Furthermore, numerous hybrid molecules incorporating the this compound scaffold have been designed to enhance this activity. These hybrids often combine the cholinesterase inhibitory function of this compound with moieties that directly target Aβ aggregation. nih.govulisboa.pt For example, this compound dimers and this compound-menbutone hybrids have shown significant inhibition of Aβ42 self-aggregation. nih.govulisboa.pt The mechanism of inhibition can involve interaction with the peripheral anionic site (PAS) of acetylcholinesterase, which is known to influence Aβ fibrillogenesis. nih.gov

The following table highlights the Aβ aggregation inhibitory activity of some this compound derivatives.

| Compound | Inhibition of Aβ Aggregation | Reference |

| This compound Dimer (Compound 100) | 76% inhibition at 100 µM | nih.gov |

| This compound-menbutone hybrid (Compound 12d) | 76% inhibition of Aβ42 self-aggregation | ulisboa.pt |

| This compound-menbutone hybrid (Compound 12b) | 70% inhibition of Aβ42 self-aggregation | ulisboa.pt |

| Bis(7)this compound | Reduced AChE-induced Aβ aggregation | nih.gov |

Interaction with Amyloid Precursor Protein (APP) Processing

Amyloid-β is derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. nih.gov Modulating the processing of APP is a key therapeutic strategy to reduce Aβ production.

Studies have shown that this compound can influence the processing and secretion of APP. nih.gov Specifically, it has been found to inhibit the secretion of soluble APP (sAPP) from various cell lines, including glial, fibroblast, pheochromocytoma (PC12), and neuroblastoma cells. nih.gov This effect was observed to be relatively specific, as the processing of other proteins like heat shock protein-70 (HSP-70) and protease nexin-1 (PN-1) was not significantly affected. nih.gov The proposed mechanism involves the inhibition of an acetylcholinesterase-associated proteolytic activity that is involved in APP secretion. nih.gov

Influence on Tau Protein Hyperphosphorylation

The direct influence of this compound hydrochloride monohydrate on the hyperphosphorylation of Tau protein, a key event in the pathology of certain neurodegenerative diseases, is an area of ongoing investigation. While direct evidence specifically for this compound hydrochloride monohydrate is limited, studies on this compound and its derivatives provide insights into potential mechanisms.

Research has indicated that calcium ion (Ca2+) dysfunction is a factor that promotes the hyperphosphorylation of Tau protein. nih.gov this compound has been shown to affect Ca2+ homeostasis, suggesting an indirect pathway through which it might influence Tau phosphorylation. nih.gov Furthermore, studies on hybrid molecules incorporating this compound have demonstrated more direct effects. For instance, this compound-phenothiazine hybrids have been found to reduce the accumulation of phosphorylated Tau (P-Tau).

One of the primary enzymes responsible for Tau phosphorylation is glycogen (B147801) synthase kinase-3β (GSK3β). nih.gov In studies involving hepatic cells, it was observed that the flavonoid liquiritigenin (B1674857) could prevent the decrease in the inhibitory phosphorylation of GSK3β that is induced by this compound. nih.gov This suggests that this compound can influence GSK3β activity, a key kinase in the Tau phosphorylation cascade. However, it is important to note that this observation was made in the context of hepatotoxicity and not in a neuronal setting directly related to neurodegenerative disease pathology.

While these findings point towards a potential role for this compound in modulating Tau phosphorylation, primarily through indirect mechanisms and as observed with its derivatives, further research is required to fully elucidate the specific effects of this compound hydrochloride monohydrate on this critical pathological process in neuronal cells.

Gene and Protein Expression Regulatory Roles

Research has shown that this compound can influence the expression of genes central to programmed cell death. Specifically, it has been reported to prevent the expression of the pro-apoptotic gene Bax and the tumor suppressor gene p53. nih.gov This suggests a potential neuroprotective role by modulating the genetic machinery of apoptosis.

In addition to its effects on apoptotic genes, this compound has been found to regulate the expression of ion channel genes. For example, it has been shown to modulate the gene expression of the Kv2.1 potassium channel. nih.gov The regulation of ion channel expression can have significant implications for neuronal excitability and signaling.

Furthermore, this compound has been observed to alter the secretion of the β-amyloid precursor protein (APP) in both developed and undifferentiated human neuroblastoma cell lines. nih.gov The processing of APP is a critical step in the generation of amyloid-beta peptides.

The influence of this compound also extends to the expression of proteins involved in neurotransmission and synaptic plasticity. Studies have indicated that this compound therapy can alleviate the downregulation of choline (B1196258) acetyltransferase (ChAT) and the M3 and M5 muscarinic receptor subtypes that can occur under conditions of chronic hypoperfusion. nih.gov In other experimental models, this compound has been shown to accelerate the expression of the NMDA receptor subunit NR2B, synaptophysin (SYP), and glutamate decarboxylase 65 (GAD65), while concurrently decreasing the expression of glutamate decarboxylase 67 (GAD67) and β-amyloid.

Moreover, derivatives of this compound have been shown to alter the expression of a range of proteins associated with glioblastoma, including p53, β-catenin, MAP2c, Iba-1, Olig-2, HLA-DR, and IDH1. nih.gov

The following tables summarize the observed effects of this compound on gene and protein expression based on available research findings.

Table 1: Effects of this compound on Gene Expression

| Gene | Effect of this compound | Cellular Context |

| Bax | Prevents expression | Not specified |

| p53 | Prevents expression | Not specified |

| Kv2.1 | Regulates expression | Not specified |

| ChAT | Alleviates downregulation | Chronic hypoperfusion models |

| M3/M5 Muscarinic Receptors | Alleviates downregulation | Chronic hypoperfusion models |

Table 2: Effects of this compound on Protein Expression/Secretion

| Protein/Peptide | Effect of this compound | Cellular/System Context |

| β-amyloid precursor protein (APP) | Alters secretion | Human neuroblastoma cell lines |

| NR2B | Accelerates expression | Not specified |

| Synaptophysin (SYP) | Accelerates expression | Not specified |

| Glutamate decarboxylase 65 (GAD65) | Accelerates expression | Not specified |

| Glutamate decarboxylase 67 (GAD67) | Decreases expression | Not specified |

| β-amyloid (Aβ) | Decreases expression | Not specified |

| p53 (in glioblastoma) | Changes expression | Human glioma cells (derivative) |

| β-catenin (in glioblastoma) | Changes expression | Human glioma cells (derivative) |

| MAP2c (in glioblastoma) | Changes expression | Human glioma cells (derivative) |

| Iba-1 (in glioblastoma) | Changes expression | Human glioma cells (derivative) |

| Olig-2 (in glioblastoma) | Changes expression | Human glioma cells (derivative) |

| HLA-DR (in glioblastoma) | Changes expression | Human glioma cells (derivative) |

| IDH1 (in glioblastoma) | Changes expression | Human glioma cells (derivative) |

Preclinical Research and Development of Tacrine Derivatives

Design Principles for Novel Tacrine (B349632) Derivatives

The design of new this compound-based molecules is guided by several advanced medicinal chemistry principles. These strategies aim to create compounds that can interact with multiple pathological targets involved in diseases like Alzheimer's, thereby offering a more holistic therapeutic approach than single-target drugs.

The multifactorial nature of Alzheimer's disease (AD) pathology, which involves cholinergic deficits, amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and metal dyshomeostasis, has underscored the limitations of single-target drugs. nih.govnih.govnih.gov The Multitarget-Directed Ligand (MTDL) approach has emerged as a promising strategy, aiming to design single chemical entities that can simultaneously modulate multiple targets. nih.govnih.govresearchgate.net this compound, with its potent acetylcholinesterase (AChE) inhibitory activity and a simple, modifiable structure, serves as an ideal scaffold for developing MTDLs. nih.govdrugbank.com By combining the this compound pharmacophore with other functional fragments that can, for example, inhibit Aβ aggregation, chelate metal ions, or provide antioxidant effects, researchers have developed numerous derivatives with synergistic pharmacological profiles. nih.gov This approach has led to compounds with enhanced anti-AD activity and, in many cases, reduced liver toxicity compared to the parent this compound molecule. nih.gov

A key strategy within the MTDL framework is the creation of hybrid molecules, where this compound is chemically linked to another pharmacophore with a complementary therapeutic activity. This has resulted in a diverse range of novel compounds with multifaceted actions.

This compound-Flavone: Hybrids combining this compound with flavones, which are known for their antioxidant properties, have been designed as multifunctional agents. daneshyari.comeurekaselect.com These compounds are expected to offer both cholinesterase inhibition and a reduction in oxidative stress. In vitro studies have shown that these hybrids can be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and also possess significant antioxidant activity, highlighting their potential as MTDLs for AD. daneshyari.comeurekaselect.com

This compound-Silibinin: A hybrid of this compound with silibinin, a natural flavonolignan known for its antioxidant and hepatoprotective effects, has been developed. mdpi.com In preclinical studies, this hybrid demonstrated lower hepatotoxicity compared to this compound in hepatocellular carcinoma HepG2 cells. mdpi.com In vivo administration of the hybrid showed no histomorphological changes in liver tissue, unlike the damage observed with this compound administration. mdpi.com While the hybrid showed a moderate decrease in cholinesterase inhibitory activity compared to this compound, its improved safety profile and antioxidant effects make it a noteworthy derivative. mdpi.com

This compound-Selegiline: Selegiline (B1681611) is a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme whose activity is elevated in the brains of AD patients, contributing to oxidative stress. nih.gov Hybrids of this compound and selegiline have been synthesized to simultaneously inhibit both cholinesterases (ChEs) and MAO. nih.govresearchgate.net One such hybrid, compound 7d , exhibited a balanced inhibitory activity against human AChE, BuChE, MAO-A, and MAO-B. researchgate.netresearchgate.net This compound also showed good blood-brain barrier permeability and low toxicity in cell-based assays and in vivo acute toxicity studies. researchgate.netresearchgate.net

This compound-Ferulic Acid: Ferulic acid is a potent natural antioxidant. nih.gov Hybrids linking this compound with ferulic acid have been extensively developed and evaluated as multi-potent agents against AD. mdpi.commdpi.com These hybrids generally exhibit strong acetylcholinesterase inhibitory activity, often better than this compound itself, along with the ability to inhibit Aβ aggregation and scavenge reactive oxygen species. mdpi.commdpi.comnih.gov For instance, the trihybrid molecule 3f , which incorporates a nitric oxide (NO) donor alongside the this compound and ferulic acid moieties, showed improved cognitive enhancement in mice and lower hepatotoxicity than this compound. researchgate.net

This compound-Melatonin: Melatonin is a neurohormone with powerful antioxidant and neuroprotective properties. nih.govresearchgate.net this compound-melatonin hybrids were designed to combine the cholinesterase inhibition of this compound with the protective effects of melatonin. researchgate.netrsc.org These compounds have proven to be exceptionally potent inhibitors of human AChE, with some derivatives showing picomolar to sub-nanomolar IC₅₀ values. researchgate.netrsc.org Molecular modeling studies indicate these hybrids can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which may also allow them to inhibit Aβ aggregation promoted by the enzyme. researchgate.netrsc.org

This compound-Bifendate: Bifendate (DDB) is a compound used to treat liver injury. To address the hepatotoxicity of this compound, a series of this compound-bifendate conjugates were synthesized. mdpi.comresearchgate.net These hybrids showed potent inhibition of both cholinesterases and self-induced Aβ aggregation. researchgate.net The conjugate 7d from this series was found to have significantly lower cytotoxicity against PC12 and HepG2 cells and reduced hepatotoxicity in a human hepatocyte cell line compared to this compound. mdpi.comresearchgate.net In vivo studies confirmed that this compound could improve cognitive performance in mice without causing significant liver toxicity. researchgate.net

This compound-HDAC Inhibitors: The development of hybrid molecules combining this compound with histone deacetylase (HDAC) inhibitors is an emerging area of interest. While specific preclinical data on this compound-HDAC hybrids are limited within the searched literature, the rationale is to combine cholinesterase inhibition with the neuroprotective effects associated with HDAC inhibition. One study reported a novel this compound derivative, ZLWT-48, which possessed potent cyclin-dependent kinase 9 (CDK9) inhibition activity, another target in cancer and neurodegeneration research, with low cholinesterase inhibitory properties. nih.gov This indicates the versatility of the this compound scaffold for creating inhibitors for various enzymatic targets, though specific dual-action this compound-HDAC inhibitors require further dedicated research and reporting.

Another successful design strategy involves linking two this compound units (homodimers) or a this compound unit with a different but related heterocyclic moiety (heterodimers). nih.govnih.gov This approach is often based on the dual-binding site hypothesis of the AChE enzyme, which possesses both a catalytic active site (CAS) in the gorge and a peripheral anionic site (PAS) at the entrance. nih.gov By using a linker of appropriate length, these dimeric compounds can simultaneously interact with both sites, leading to a dramatic increase in inhibitory potency and selectivity. nih.gov

For example, this compound-tacrine homodimers connected by alkylene-thiourea linkers have demonstrated subnanomolar inhibitory concentrations (IC₅₀) for AChE. nih.gov Similarly, this compound–indole heterodimers were designed to inhibit both cholinesterases and β-amyloid formation, with some compounds showing high potency and selectivity for AChE. nih.gov

The rational design of novel this compound derivatives is heavily reliant on Structure-Activity Relationship (SAR) and molecular modeling studies. nih.govnih.gov SAR studies systematically alter the structure of the this compound molecule—by adding different substituents at various positions of the acridine (B1665455) nucleus or modifying the linker in hybrid molecules—and evaluate the resulting effect on biological activity. nih.gov For instance, early SAR studies revealed that substitution at position 6 of the this compound ring could be favorable, whereas substitution at position 7 often leads to a strong decrease in AChE inhibitory activity. nih.gov

Molecular modeling and docking simulations provide invaluable insights into how these derivatives bind to their target enzymes, such as AChE. nih.govresearchgate.net These computational techniques can predict the binding mode and affinity of a designed molecule, helping to explain experimental results and guide the synthesis of more potent and selective inhibitors. researchgate.net For example, docking studies of this compound-bifendate and this compound-melatonin hybrids have shown that they can span the active site gorge of AChE, interacting with key residues at both the CAS and PAS. mdpi.comresearchgate.net This dual binding explains their high potency and multifunctional activity. researchgate.net

In Vitro Studies and Assays

The preclinical evaluation of new this compound derivatives begins with a battery of in vitro assays to determine their biological activity and initial safety profile. These tests are crucial for selecting the most promising candidates for further development.

The primary screening assay for new this compound derivatives evaluates their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most widely used method for this purpose is the spectrophotometric assay developed by Ellman.

The Ellman method is a simple, reliable, and cost-effective colorimetric assay. It measures the activity of cholinesterase enzymes by using acetylthiocholine (B1193921) (ATCh) as a substrate. The enzyme hydrolyzes ATCh to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) present in the solution. This reaction generates a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a wavelength of 412 nm. When an inhibitor like a this compound derivative is present, the rate of the enzymatic reaction decreases, leading to a reduced rate of color formation. By measuring the absorbance change over time at different inhibitor concentrations, the inhibitory potency of the compound, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), can be determined. This assay is fundamental in the SAR studies of virtually all this compound derivatives. eurekaselect.com

Table 1: Inhibitory Activities of Selected this compound Hybrids This table presents a selection of data from various studies to illustrate the potency of different hybrid designs. Values are not for direct comparison across different studies due to variations in experimental conditions.

| Hybrid Class | Example Compound | Target Enzyme | IC₅₀ Value | Reference |

| This compound-Selegiline | Compound 7d | hAChE | 1.57 µM | researchgate.net |

| hBuChE | 0.43 µM | researchgate.net | ||

| hMAO-A | 2.30 µM | researchgate.net | ||

| hMAO-B | 4.75 µM | researchgate.net | ||

| This compound-Melatonin | Hybrid 7 | hAChE | 0.008 nM | nih.gov |

| This compound-Indole | Compound 3c | AChE | 25 nM | nih.gov |

| This compound-Bifendate | Compound 7d | AChE | - | researchgate.net |

| This compound-Oleanolic Acid | Compound D4 | hAChE | 0.18 nM | |

| This compound-Squaramide | Dimer 3a | hAChE | 72 nM | |

| This compound-Flavone | Compound AF1 | AChE | 0.93 µM | eurekaselect.com |

| BuChE | 1.48 µM | eurekaselect.com |

Cellular Models for Neuroprotection and Toxicity (e.g., Neuronal Cell Lines, Hepatic Cell Lines)

Cellular models are indispensable tools in the early stages of drug discovery, providing a controlled environment to assess the biological activity of new compounds. For this compound derivatives, these models are crucial for evaluating both their potential to protect neurons from damage and their inherent toxicity, particularly to liver cells.

Neuronal Cell Lines for Neuroprotection:

To investigate the neuroprotective properties of this compound derivatives, researchers frequently employ neuronal cell lines such as SH-SY5Y and PC12. benthamdirect.comnih.gov These cells can be subjected to various insults that mimic the pathological conditions of neurodegenerative diseases. For instance, glutamate-induced excitotoxicity, a phenomenon implicated in neuronal death in Alzheimer's disease, is a common model. nih.govnih.gov Studies have shown that certain this compound derivatives can protect primary cortical neurons from this type of damage. nih.govnih.govbiorxiv.org Another approach involves inducing oxidative stress, which is also a key factor in neuronal cell death. nih.gov For example, some this compound-ferulic acid hybrids have demonstrated significant neuroprotection against toxic insults in SH-SY5Y cells. nih.gov Furthermore, the neuroprotective effects of this compound derivatives have been observed against β-amyloid-induced toxicity, a hallmark of Alzheimer's disease. nih.govescholarship.org

Hepatic Cell Lines for Toxicity Assessment:

The primary concern with the clinical use of this compound has been its hepatotoxicity. nih.govbiorxiv.org Therefore, a critical step in the development of new derivatives is to assess their toxicity in liver cells. The human hepatocarcinoma cell line, HepG2, is a widely used in vitro model for this purpose. benthamdirect.comnih.govresearchgate.net Numerous studies have compared the cytotoxicity of novel this compound derivatives to that of the parent compound in HepG2 cells. nih.govresearchgate.net For instance, certain this compound-flavanone hybrids and other multi-target directed ligands have shown significantly lower toxicity than this compound in these cells. benthamdirect.comnih.gov The viability of HepG2 cells is often measured using the MTT assay, which provides a quantitative measure of cell death. nih.gov The goal is to identify derivatives that retain or improve upon the desired therapeutic activity while exhibiting minimal to no toxicity to liver cells. benthamdirect.comacs.org

The table below summarizes the use of different cell lines in the preclinical evaluation of this compound derivatives:

| Cell Line | Type | Application | Key Findings |

| SH-SY5Y | Human Neuroblastoma | Neuroprotection studies against various toxic insults. benthamdirect.comnih.gov | Certain derivatives show protection against glutamate (B1630785) excitotoxicity and oxidative stress. nih.govnih.gov |

| PC12 | Rat Pheochromocytoma | Evaluation of neuroprotective and neurotrophic effects. nih.gov | Some derivatives demonstrate low or no toxicity. tandfonline.com |

| Primary Cortical Neurons | Rat Embryonic Brain | Assessment of neuroprotection against glutamate-induced excitotoxicity. nih.govnih.govbiorxiv.org | Selected derivatives have shown to prevent neuronal injury and death. nih.govbiorxiv.org |

| HepG2 | Human Hepatocarcinoma | Hepatotoxicity assessment. benthamdirect.comnih.govresearchgate.net | Many derivatives exhibit significantly lower cytotoxicity compared to this compound. benthamdirect.comnih.govacs.org |

Antioxidant Activity Assays (e.g., DPPH radical scavenging)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a significant contributor to the pathology of neurodegenerative diseases. nih.gov Therefore, incorporating antioxidant properties into this compound derivatives is a key strategy to enhance their neuroprotective potential.

One of the most common and straightforward methods to evaluate the antioxidant capacity of these new compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.com

Several studies have demonstrated the DPPH radical scavenging activity of various this compound hybrids. nih.govpolyu.edu.hk For example, this compound-(hydroxybenzoyl-pyridone) hybrids have shown good radical scavenging capacity. nih.gov Similarly, this compound derivatives combined with natural antioxidants like caffeic acid, ferulic acid, and lipoic acid have exhibited significant antioxidant potential. polyu.edu.hk This multi-target approach, combining cholinesterase inhibition with antioxidant activity, is a promising strategy for developing more effective treatments for Alzheimer's disease. nih.govpolyu.edu.hk

The table below provides examples of this compound derivatives and their reported antioxidant activities:

| Derivative Type | Antioxidant Moiety | Assay | Finding |

| This compound-(hydroxybenzoyl-pyridone) hybrids | Hydroxybenzoyl-pyridone | DPPH radical scavenging | Good radical scavenging capacity (EC50 = 204-249μM). nih.gov |

| This compound-caffeic acid/ferulic acid/lipoic acid hybrids | Caffeic acid, Ferulic acid, Lipoic acid | DPPH radical scavenging | Hybrids showed much higher antioxidant capacities compared to the parent antioxidant compounds. polyu.edu.hk |

| This compound-Flavone hybrids | Flavone | Not specified | Exhibited good inhibitory effect on MAO-B and AChE, with antioxidant properties. benthamdirect.com |

| This compound-chromene derivatives | Chromene | Not specified | Demonstrated antioxidant activities and metal-chelating properties. acs.orgacs.org |

Blood-Brain Barrier Permeability Assessment

For a drug to be effective in treating central nervous system (CNS) disorders like Alzheimer's disease, it must be able to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. Therefore, assessing the BBB permeability of new this compound derivatives is a critical step in their preclinical development.

One of the most widely used in vitro methods for predicting BBB penetration is the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govcreative-bioarray.com The PAMPA-BBB assay utilizes a lipid-infused artificial membrane to mimic the lipid composition of the brain capillary endothelial cells. creative-bioarray.compion-inc.com This high-throughput screening method measures the passive diffusion of a compound across this artificial membrane, providing a rapid and cost-effective prediction of its potential to cross the BBB. creative-bioarray.compion-inc.comnih.gov

In addition to experimental assays like PAMPA, computational methods are also employed to predict the BBB permeability of this compound derivatives. nih.gov Online prediction servers and software can calculate various physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and polar surface area, which are known to influence its ability to cross the BBB. nih.gov These in silico tools provide valuable early insights into the drug-like properties of the designed compounds. semanticscholar.org For instance, some this compound-chromene and this compound-selegiline hybrids have been predicted to be BBB penetrants using such online tools. tandfonline.comnih.gov

Successful BBB penetration is a prerequisite for the efficacy of any CNS-acting drug. nih.gov The combination of in vitro assays like PAMPA and in silico predictions allows researchers to prioritize this compound derivatives with favorable BBB permeability for further in vivo testing. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in the rational design and development of new this compound derivatives. rsc.orgbau.edu.trbiointerfaceresearch.com These computational methods provide valuable insights into the molecular interactions between the designed compounds and their biological targets, thereby guiding the synthesis of more potent and selective inhibitors. rsc.orgnih.gov

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand (the this compound derivative) when bound to a receptor (such as acetylcholinesterase or butyrylcholinesterase). semanticscholar.orgrsc.org This allows researchers to visualize the binding mode of the compound within the active site of the enzyme and to understand the key interactions, such as hydrogen bonds and π-π stacking, that contribute to its inhibitory activity. rsc.org For example, docking studies have revealed that some this compound derivatives can simultaneously interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, which can be advantageous for inhibiting the enzyme and preventing amyloid-β aggregation. acs.orgtandfonline.com The binding energies calculated from docking simulations can also help to rank the potential efficacy of different derivatives before they are synthesized. rsc.org

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time. rsc.orgbau.edu.tr MD simulations provide a more dynamic picture of the binding process, taking into account the flexibility of both the ligand and the protein. bau.edu.tr By analyzing the trajectory of the simulation, researchers can assess the stability of the key interactions identified in the docking studies and gain a deeper understanding of the binding mechanism. rsc.org For instance, MD simulations have been used to confirm the stable binding of promising this compound derivatives within the active site of acetylcholinesterase. rsc.org

These computational approaches not only help in understanding the structure-activity relationships of existing derivatives but also play a crucial role in the design of novel compounds with improved pharmacological profiles. semanticscholar.orgbiointerfaceresearch.com By predicting the binding affinity and mode of interaction, molecular docking and MD simulations enable a more targeted and efficient drug discovery process, reducing the time and cost associated with synthesizing and testing a large number of compounds. biointerfaceresearch.com

In Vivo Studies and Animal Models

Following promising in vitro results, the preclinical evaluation of this compound derivatives moves to in vivo studies using animal models. These studies are essential to assess the compounds' efficacy in a living organism, providing crucial information on their cognitive-enhancing effects and their potential to modify the course of neurodegenerative diseases.

Cognitive Impairment Models (e.g., Scopolamine-induced)

To evaluate the potential of this compound derivatives to improve cognitive function, researchers often use animal models of cognitive impairment. One of the most common and well-established models is the scopolamine-induced amnesia model. acs.orgnih.gov Scopolamine (B1681570) is a muscarinic antagonist that blocks cholinergic neurotransmission, leading to deficits in learning and memory that are reminiscent of those seen in Alzheimer's disease. acs.orgjohnshopkins.edu

In this model, animals, typically rats or mice, are treated with scopolamine to induce cognitive impairment. acs.orgnih.gov The ability of a test compound to reverse or prevent these deficits is then assessed using various behavioral tasks. The Morris water maze is a widely used test of spatial learning and memory, where the animal must learn the location of a hidden platform in a pool of water. nih.govbiorxiv.org Other behavioral tests include the radial arm maze, which assesses working and reference memory. acs.org

Numerous studies have demonstrated that various this compound derivatives can significantly improve cognitive performance in scopolamine-treated animals. nih.govnih.govacs.orgnih.gov For example, NO-donating this compound hybrids and this compound-cinnamic acid hybrids have been shown to ameliorate scopolamine-induced cognitive impairment in rodents. nih.govnih.gov These findings provide strong evidence for the potential of these compounds as cognitive enhancers.

The table below summarizes some of the findings from studies using the scopolamine-induced cognitive impairment model:

| This compound Derivative | Animal Model | Behavioral Test | Outcome |

| NO-donating this compound hybrids (1, 2, and 3a) | Rat | Radial Arm Maze | Significantly improved scopolamine-induced cognition impairment. acs.orgnih.gov |

| This compound-cinnamic acid hybrids | Adult ICR mice | Morris Water Maze | Considerably ameliorated the cognitive impairment. nih.gov |

| This compound-selegiline hybrid (7d) | Mice | Not specified | Could improve the cognitive function of mice with scopolamine-induced memory impairment. nih.govtandfonline.com |

| Dual this compound derivatives (K1578 and K1599) | Rat | Morris Water Maze | Alleviated scopolamine-induced deficit of reversal learning. biorxiv.org |

Models of Neurodegenerative Diseases (e.g., Alzheimer's Disease Models, Parkinson's Disease Models)

Beyond models of symptomatic cognitive impairment, it is crucial to evaluate the potential of this compound derivatives in animal models that more closely mimic the underlying pathology of specific neurodegenerative diseases.

Alzheimer's Disease Models:

For Alzheimer's disease, a common approach is to use models that involve the administration of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain. researchgate.net Intracerebral injection of Aβ can induce cognitive deficits and oxidative stress in animals, providing a platform to test the neuroprotective effects of new compounds. researchgate.net Studies have shown that some this compound dimers can alleviate the cognitive disturbances and oxidative stress induced by Aβ in mice. researchgate.net

Another strategy involves the use of transgenic mouse models that are genetically engineered to overexpress proteins involved in Alzheimer's pathology, such as amyloid precursor protein (APP) and presenilin 1 (PS1). These models develop age-dependent amyloid plaques and cognitive deficits, offering a more progressive model of the disease.

Parkinson's Disease Models:

While the primary focus for this compound derivatives has been Alzheimer's disease, some research has explored their potential in models of Parkinson's disease. These models often involve the use of neurotoxins, such as 6-hydroxydopamine (6-OHDA) or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroy dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. The potential of this compound derivatives to protect against this neurodegeneration and to improve motor function is then assessed.

The development of multi-target-directed ligands, where this compound is combined with moieties that target other aspects of neurodegeneration (such as monoamine oxidase-B inhibition), is a particularly promising approach for diseases with complex pathologies like Alzheimer's and Parkinson's. benthamdirect.comacs.org These in vivo studies in disease-specific models are a critical step in validating the therapeutic potential of novel this compound derivatives and selecting the most promising candidates for further development. benthamdirect.comresearchgate.net

Evaluation of Neuroprotective Effects in Vivo

The neuroprotective properties of this compound and its derivatives have been substantiated through various in vivo studies. Research has demonstrated that these compounds can counteract cognitive deficits in animal models through multiple mechanisms, including the promotion of neurogenesis, inhibition of apoptosis, and modulation of neurotransmitter systems.

One area of investigation involves the impact of this compound on adult neurogenesis. In studies using a bromodeoxyuridine (BrdU)-labeling paradigm in adult mice, this compound was found to increase neurogenesis by 26–45% in the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus. nih.gov The hippocampus, particularly the DG, is a critical region for learning and memory, and promoting the birth of new neurons is a potential therapeutic strategy. nih.gov

Further studies have explored this compound derivatives in models of specific neurological damage. For instance, in a rat model of chronic cerebral ischemia created by permanent ligation of the common carotid arteries, a this compound derivative known as compound (17) was shown to correct impairments in spatial learning and memory. nih.gov The neuroprotective action of this compound in the hippocampus is thought to stem from its ability to encourage neurogenesis in the DG while simultaneously inhibiting apoptosis in the CA1 area of the hippocampus. nih.gov Other this compound analogues have been shown to antagonize glutamate excitotoxicity and decrease the activity of neuronal nitric oxide synthase. nih.gov

Hybrid compounds incorporating this compound have also been evaluated for their in vivo efficacy. A novel this compound-selegiline hybrid, compound 7d, demonstrated the ability to improve the cognitive function of mice with scopolamine-induced memory impairment. nih.gov Similarly, this compound-Ebselen hybrids have shown pro-cognitive effects in mice treated with scopolamine. mdpi.com

Dual-acting this compound derivatives that inhibit both acetylcholinesterase (AChE) and N-methyl-D-aspartate (NMDA) receptors have been tested in rat models of cognitive impairment. researcher.life In a model using the glutamatergic antagonist MK-801 to induce cognitive deficits, the derivative K1599 was found to alleviate the deficit in memory acquisition. researcher.life Furthermore, K1599 also mitigated the hyperlocomotion induced by MK-801. researcher.life In a cholinergic deficit model induced by scopolamine, derivatives K1578 and K1599 alleviated a deficit in reversal learning. researcher.life The behavioral effects in the scopolamine model were associated with significant AChE inhibition in the striatum. researcher.life Another derivative, 7-phenoxythis compound, has also demonstrated neuroprotective efficacy in vivo. biorxiv.org

Table 1: In Vivo Neuroprotective Effects of this compound Derivatives

| Compound/Derivative | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| This compound | Adult Mice | Increased neurogenesis by 26-45% in the subventricular zone and dentate gyrus. | nih.gov |

| Compound (17) | Rat (Chronic Cerebral Ischemia) | Corrected spatial learning and memory impairments; promoted neurogenesis in the dentate gyrus and inhibited apoptosis in the CA1 region. | nih.gov |

| Compound 7d (this compound-selegiline hybrid) | Mice (Scopolamine-induced) | Improved cognitive function. | nih.gov |

| K1599 | Rat (MK-801-induced) | Alleviated memory acquisition deficit and mitigated hyperlocomotion. | researcher.life |

| K1578 & K1599 | Rat (Scopolamine-induced) | Alleviated reversal learning deficit; significantly inhibited AChE in the striatum. | researcher.life |

| 7-phenoxythis compound | Not specified | Showed neuroprotective efficacy. | biorxiv.org |

| This compound-Ebselen Hybrids | Mice (Scopolamine-induced) | Demonstrated pro-cognitive effects. | mdpi.com |

Assessment of Peripheral Cholinergic Effects and Gastrointestinal Motility

The clinical application of this compound has been associated with peripheral cholinergic effects, particularly impacting the gastrointestinal (GI) tract. nih.govnih.gov These effects are understood to result from either a direct action of this compound on intestinal smooth muscles or through its modulation of neurotransmitters that regulate GI functions. nih.gov The known GI effects include nausea, diarrhea, and vomiting. nih.govmdpi.com

In vitro studies on smooth muscle preparations from the rat gastric corpus have been conducted to understand this compound's mechanism of action on GI motility. nih.gov Dopamine (B1211576) is a neurotransmitter known to modulate gastrointestinal motility. nih.gov Research designed to examine this compound's influence on dopamine-induced changes in the spontaneous activity of these gastric smooth muscle preparations revealed concentration-dependent effects. nih.gov At concentrations of 1x10⁻⁷ to 1x10⁻⁵ mol/l, this compound induced smooth muscle contraction, an effect that was blocked by the muscarinic antagonist atropine (B194438) (1x10⁻⁶ mol/l). nih.gov Conversely, a higher concentration of this compound (1x10⁻⁴ mol/l) caused a relaxation of the smooth muscle that was resistant to atropine. nih.gov

The same study found that this higher concentration of this compound (1x10⁻⁴ mol/l) also blocked dopamine-induced contractions. nih.gov This inhibitory effect on dopamine's action did not appear to be dependent on this compound's anticholinesterase activity or a direct interaction with D₂-dopamine receptors. nih.gov

Table 2: Effects of this compound on Rat Gastric Corpus Smooth Muscle (In Vitro)

| Substance & Concentration | Observed Effect | Interaction with Other Agents | Reference(s) |

|---|---|---|---|

| This compound (1x10⁻⁷ - 1x10⁻⁵ mol/l) | Smooth muscle contraction | Blocked by Atropine (1x10⁻⁶ mol/l). | nih.gov |

| This compound (1x10⁻⁴ mol/l) | Smooth muscle relaxation | Resistant to Atropine; not affected by Haloperidol or Raclopride. | nih.gov |

| Dopamine | Concentration-dependent contraction | Blocked by this compound (1x10⁻⁴ mol/l), Haloperidol, and Raclopride. | nih.gov |

Research in experimental pigs using endoscopic luminal impedance planimetry has also assessed this compound's functional response on the lower oesophageal sphincter, a critical component for proper gastrointestinal function. nih.gov Beyond its primary acetylcholinesterase inhibition, this compound's complex mode of action involves several systems, including the cholinergic and nitrinergic systems, which are key to controlling the function of the lower oesophageal sphincter. nih.govnih.gov

Clinical Research and Outcomes of Tacrine Hydrochloride Monohydrate

Efficacy Assessments in Clinical Trials